2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a structurally complex heterocyclic compound featuring a tetrahydroquinoline core fused with an isoxazole moiety and a thioether linkage. The molecule includes a cyano group at position 3, a phenyl substituent at position 4, and two methyl groups at position 7 of the tetrahydroquinoline scaffold. The 3,5-dimethylisoxazole unit is linked via a methylthio bridge, contributing to its unique electronic and steric profile.
Propriétés
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-14-18(15(2)29-27-14)13-30-23-17(12-25)21(16-8-6-5-7-9-16)22-19(26-23)10-24(3,4)11-20(22)28/h5-9H,10-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZDRSBYMHKPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (hereafter referred to as Compound A ) is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of Compound A, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by the following structural features:
- Core Structure : Tetrahydroquinoline with a carbonitrile group.
- Substituents : Contains a dimethylisoxazole moiety and a thioether linkage.
Biological Activity Overview
The biological activities of Compound A have been evaluated in various studies, particularly focusing on its anticancer properties. The following sections summarize the key findings related to its biological activity.
Anticancer Activity
-
Mechanism of Action :
- Compound A exhibits significant cytotoxicity against multidrug-resistant (MDR) cancer cell lines. It has been shown to modulate the activity of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is often overexpressed in resistant cancer cells .
- The compound induces apoptosis and alters cell cycle progression in cancer cells. Flow cytometric analyses demonstrated that treatment with Compound A leads to increased apoptosis rates compared to untreated controls .
-
Case Studies :
- In a study involving MES-SA-DX5 human uterine sarcoma cells, Compound A was tested alongside other derivatives. It was found to significantly inhibit P-gp efflux and demonstrate selective cytotoxicity against cancer cells while sparing non-cancerous cells .
- Another investigation highlighted that derivatives similar to Compound A exhibited promising results in overcoming MDR in various cancer models, indicating its potential as an effective therapeutic agent .
In Vitro Studies
In vitro assays have confirmed the efficacy of Compound A against several cancer types:
- Cell Lines Tested : Human tumor cell lines including KB (oral carcinoma), DLD (colorectal carcinoma), and HepG2 (liver carcinoma) were used to assess the compound's antiproliferative effects.
- Results : The compound showed potent activity with IC50 values indicating effective concentration levels for inhibiting cell growth across different cancer types .
Data Summary
The following table summarizes key findings from studies involving Compound A and related derivatives:
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The compound’s key structural elements include:
- Tetrahydroquinoline core: A partially hydrogenated quinoline system, conferring rigidity and planar aromaticity.
- Isoxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, known for metabolic stability and hydrogen-bonding capacity.
- Thioether bridge : Enhances lipophilicity and may influence redox properties.
- Cyano group: A strong electron-withdrawing group that can modulate reactivity and intermolecular interactions.
- Methyl and phenyl substituents : Provide steric bulk and influence solubility and pharmacokinetic properties.
Comparative Analysis with Analogous Compounds
Comparison with DTCPB and DTCTB ()
DTCPB (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) and DTCTB (7-(5-(di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) share the cyano group and aromatic heterocycles but differ in core structure and substitution:
- Core: DTCPB/DTCTB feature benzothiadiazole, while the target compound has a tetrahydroquinoline scaffold.
- Substituents: DTCPB/DTCTB include di-p-tolylamino groups, enhancing charge transport properties, whereas the target compound’s 3,5-dimethylisoxazole and phenyl groups prioritize steric effects.
- Applications : DTCPB/DTCTB are used in organic electronics (e.g., OLEDs), while the target compound’s structure aligns more with bioactive molecules .
Comparison with Diethyl 8-cyanoimidazopyridine derivatives ()
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate shares a cyano group and fused bicyclic system but differs in:
- Core: Imidazopyridine vs. tetrahydroquinoline.
- Functionalization : The imidazopyridine derivative includes ester groups and a nitro-substituted phenyl ring, favoring solubility and π-π stacking. The target compound’s thioether and isoxazole groups may enhance membrane permeability.
Reactivity Comparison with Substituted Cinnamonitriles ()
Substituted cinnamonitriles undergo TEBA-catalyzed reactions in water to form naphthopyrans.
Data Tables
Table 1: Structural Comparison of Selected Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
